3-Methyl-3,5-diphenyl-1,2-dioxolane
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Overview
Description
3-Methyl-3,5-diphenyl-1,2-dioxolane is an organic compound belonging to the dioxolane family. Dioxolanes are a group of heterocyclic acetals characterized by a five-membered ring containing two oxygen atoms. This particular compound is notable for its unique structure, which includes two phenyl groups and a methyl group attached to the dioxolane ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-3,5-diphenyl-1,2-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions . The reaction typically involves heating the reactants under reflux with a suitable acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient separation techniques to ensure high yield and purity. Continuous flow reactors and advanced distillation methods are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3,5-diphenyl-1,2-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Conditions vary depending on the nucleophile, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-3,5-diphenyl-1,2-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism by which 3-Methyl-3,5-diphenyl-1,2-dioxolane exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate further chemical transformations. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure but without the phenyl and methyl groups.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, differing in reactivity and stability.
1,3-Dioxane: A six-membered ring analog with different chemical properties.
Uniqueness: 3-Methyl-3,5-diphenyl-1,2-dioxolane is unique due to its specific substituents, which confer distinct reactivity and stability compared to other dioxolanes. The presence of phenyl groups enhances its stability and makes it suitable for various applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
85981-77-7 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-methyl-3,5-diphenyldioxolane |
InChI |
InChI=1S/C16H16O2/c1-16(14-10-6-3-7-11-14)12-15(17-18-16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI Key |
LQCWRODPHHFJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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